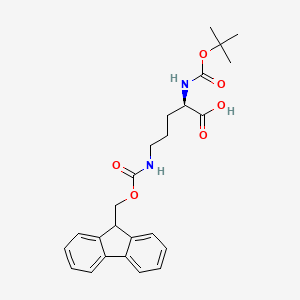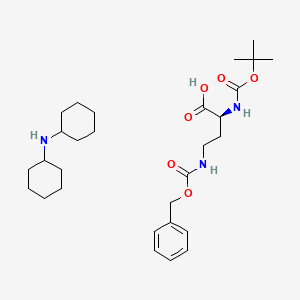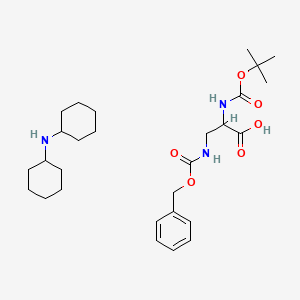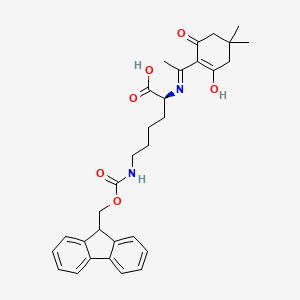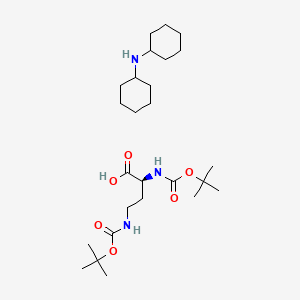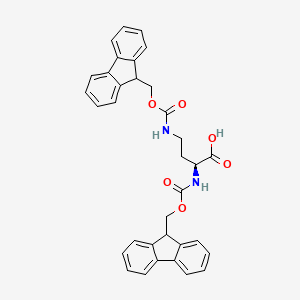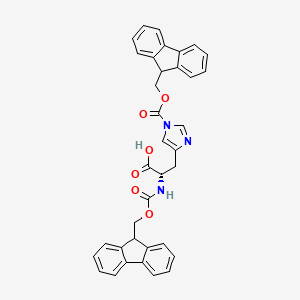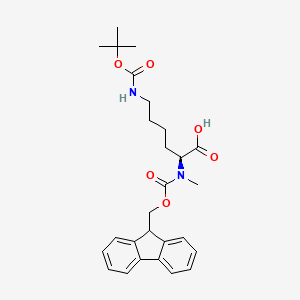
Fmoc-N-Me-Lys(Boc)-OH
Overview
Description
Fmoc-N-Me-Lys(Boc)-OH, also known as N-alpha-Fmoc-N-epsilon-(Boc, methyl)-lysine, is a modified amino acid derivative. It is widely used in peptide synthesis due to its unique protective groups, which facilitate the incorporation of lysine residues into peptides. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the alpha-amino group, a tert-butyloxycarbonyl (Boc) group protecting the epsilon-amino group, and a methyl group attached to the lysine side chain.
Mechanism of Action
Target of Action
Fmoc-N-Me-Lys(Boc)-OH, also known as N’-Boc-N-Fmoc-N-methyl-L-lysine, is primarily used in the synthesis of peptides . Its primary targets are the amino acid sequences in these peptides where it acts as a building block .
Mode of Action
The compound is incorporated into peptides via solid-phase peptide synthesis . It undergoes consecutive reductive benzylation and reductive methylation in a one-pot reaction, followed by debenzylation through catalytic hydrogenolysis and Boc protection in another one-pot reaction .
Biochemical Pathways
The compound plays a crucial role in the synthesis of site-specifically lysine monomethylated peptides . These peptides have various biological functions and are involved in numerous biochemical pathways.
Result of Action
The incorporation of this compound into peptides allows for the synthesis of site-specifically lysine monomethylated peptides . These peptides can have various biological activities depending on their sequence and structure.
Biochemical Analysis
Biochemical Properties
Fmoc-N-Me-Lys(Boc)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of site-specifically lysine monomethylated peptides . The compound interacts with various enzymes and proteins during the synthesis process. For instance, it is used in solid-phase peptide synthesis (SPPS) where it interacts with coupling reagents such as hydroxybenzotriazole (HOBt) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluroniumhexafluorophosphate (HBTU) . These interactions facilitate the incorporation of the modified lysine residue into the growing peptide chain.
Cellular Effects
This compound influences various cellular processes when incorporated into peptides. The modified lysine residue can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing N’-Boc-N-Fmoc-N-methyl-L-lysine have been shown to modulate histone methylation, which in turn affects gene expression . Additionally, the compound’s incorporation into peptides can influence cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into peptides through SPPS. The compound undergoes consecutive reductive benzylation and reductive methylation, followed by debenzylation and Boc protection . Once incorporated into peptides, N’-Boc-N-Fmoc-N-methyl-L-lysine can interact with biomolecules such as histones, leading to changes in gene expression through histone methylation . The compound can also inhibit or activate enzymes, depending on its position within the peptide sequence.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N’-Boc-N-Fmoc-N-methyl-L-lysine is stable under standard laboratory conditions, but its protective groups can be removed under specific conditions to facilitate peptide synthesis . Long-term effects on cellular function are observed when the compound is incorporated into peptides that modulate gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can be incorporated into peptides without causing adverse effects. At high doses, N’-Boc-N-Fmoc-N-methyl-L-lysine may exhibit toxic effects, particularly if the protective groups are not adequately removed during peptide synthesis . Threshold effects are observed when the compound reaches a concentration that significantly alters cellular processes or enzyme activity.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as HOBt and HBTU during SPPS . Additionally, N’-Boc-N-Fmoc-N-methyl-L-lysine can affect metabolic flux by altering the activity of enzymes involved in histone methylation and other post-translational modifications . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s protective groups facilitate its transport to specific cellular compartments where peptide synthesis occurs . Once incorporated into peptides, N’-Boc-N-Fmoc-N-methyl-L-lysine can accumulate in specific tissues, depending on the peptide’s function and target .
Subcellular Localization
The subcellular localization of this compound is influenced by its protective groups and incorporation into peptides. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, peptides containing N’-Boc-N-Fmoc-N-methyl-L-lysine may localize to the nucleus, where they can modulate histone methylation and gene expression . The compound’s activity and function are closely tied to its subcellular localization.
Preparation Methods
The synthesis of Fmoc-N-Me-Lys(Boc)-OH involves several steps. The compound is typically prepared via consecutive reductive benzylation and reductive methylation in a one-pot reaction. This is followed by debenzylation through catalytic hydrogenolysis and Boc protection in another one-pot reaction
Chemical Reactions Analysis
Fmoc-N-Me-Lys(Boc)-OH undergoes various chemical reactions, including:
Reductive Benzylation and Methylation: These reactions introduce the benzyl and methyl groups to the lysine side chain.
Debenzylation: Catalytic hydrogenolysis is used to remove the benzyl group.
Boc Protection: The tert-butyloxycarbonyl group is introduced to protect the epsilon-amino group.
Common reagents used in these reactions include formaldehyde, sodium cyanoborohydride, and hydrogen gas for catalytic hydrogenolysis . The major products formed from these reactions are the protected lysine derivatives, which are essential for peptide synthesis.
Scientific Research Applications
Fmoc-N-Me-Lys(Boc)-OH has numerous applications in scientific research:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis to incorporate lysine residues with specific modifications.
Protein Engineering: The compound is utilized in the synthesis of site-specifically modified proteins, aiding in the study of protein function and interactions.
Drug Development: Modified peptides containing this compound are explored for their therapeutic potential, including as enzyme inhibitors and receptor agonists.
Material Science: Fmoc-modified amino acids and peptides are used in the fabrication of functional materials due to their self-assembly properties.
Comparison with Similar Compounds
Similar compounds to Fmoc-N-Me-Lys(Boc)-OH include other Fmoc-protected amino acids such as Fmoc-Lys(Boc)-OH and Fmoc-Arg(Pbf)-OH. These compounds also feature protective groups that facilitate peptide synthesis. this compound is unique due to the presence of the methyl group on the lysine side chain, which can impart distinct properties to the resulting peptides .
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-9-15-23(24(30)31)29(4)26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBKBGOKNZZJQA-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673999 | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~2~-methyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197632-76-1 | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~2~-methyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


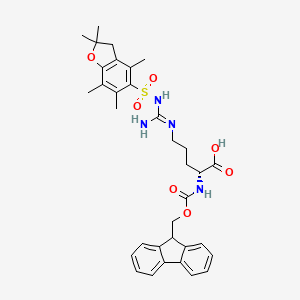
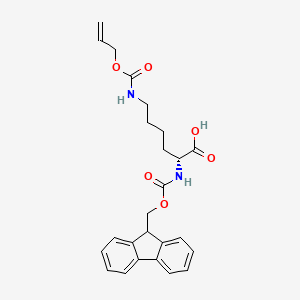
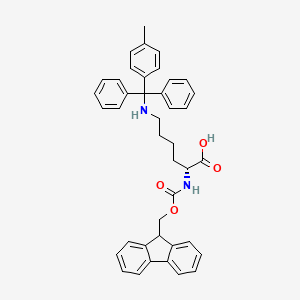
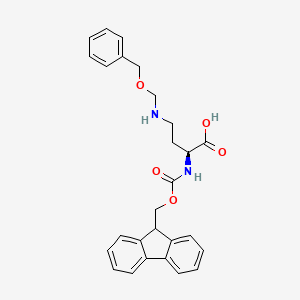
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid](/img/structure/B613332.png)
